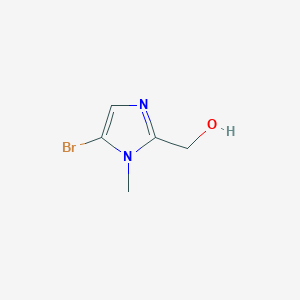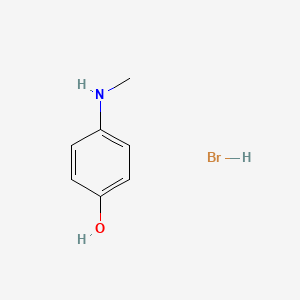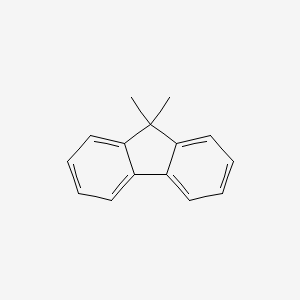
9,9-Dimethyl-9H-fluorene
Descripción general
Descripción
9,9-Dimethyl-9H-fluorene is a fluorene derivative which shows π-electron conjugation . It has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Synthesis Analysis
9,9-Dimethyl-9H-fluorene can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another method involves taking dimethyl carbonate as a methylating agent under the condition of alkaline substances, and reacting with fluorene in an organic solvent system within a certain temperature range .
Molecular Structure Analysis
The molecular formula of 9,9-Dimethyl-9H-fluorene is C15H14 . The structure of 9,9-Dimethyl-9H-fluorene is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The electron density of the lowest unoccupied molecular orbital (LUMO) of 9,9-Dimethyl-9H-fluorene is widely distributed in the fluorene part .
Physical And Chemical Properties Analysis
The molecular weight of 9,9-Dimethyl-9H-fluorene is 194.27 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 51.9±0.8 kJ/mol, and the flash point is 138.7±10.3 °C .
Aplicaciones Científicas De Investigación
1. Perovskite Solar Cells
- Application Summary: 9,9-Dimethyl-9H-fluorene is used in the synthesis of a new small molecular hole-transporting material, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), which is applied in CH3NH3PbI3-perovskite solar cells .
- Methods of Application: The TFAP is synthesized and applied in the perovskite solar cells .
- Results: The best power conversion efficiency achieved with this application is 19.7% with a photovoltage of 1.11 V .
2. Synthesis of 9-Fluorenones
- Application Summary: 9,9-Dimethyl-9H-fluorene is used in the synthesis of 9-fluorenones substituted with nitro, halogen, or alkyl groups .
- Methods of Application: The 9-fluorenones are obtained by aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .
- Results: The 9-fluorenones can be easily obtained in high yield and purity .
3. Organic Electronic Devices
- Application Summary: 2-Bromo-9,9-dimethylfluorene, a derivative of 9,9-Dimethyl-9H-fluorene, is used as a conducting polymer in the fabrication of various devices including photoelectronic devices, organic light emitting diodes (OLEDs), and organic solar cells (OSCs) .
- Methods of Application: The 2-Bromo-9,9-dimethylfluorene is used in the fabrication process of these devices .
- Results: The use of this material in the fabrication of these devices has been successful, but specific quantitative results are not provided .
4. OLED Devices
- Application Summary: 2,7-Dibromo-9,9-dimethyl-9H-fluorene and 2-Bromo-9,9-dimethylfluorene, derivatives of 9,9-Dimethyl-9H-fluorene, are used in the synthesis of organic semiconducting polymers for organic photovoltaics (OPV) and a variety of hole transport for OLED devices .
- Methods of Application: These materials are used as precursors in the synthesis of organic semiconducting polymers .
- Results: The use of these materials in the synthesis of organic semiconducting polymers for OPV and OLED devices has been successful, but specific quantitative results are not provided .
5. Organic Synthesis
- Application Summary: 9-Fluorenol, a derivative of 9,9-Dimethyl-9H-fluorene, is used in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The use of 9-Fluorenol in organic synthesis has been successful, but specific quantitative results are not provided .
6. Pharmaceuticals, Agrochemicals and Dyestuffs
- Application Summary: 9-Fluorenol is used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The use of 9-Fluorenol in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs has been successful, but specific quantitative results are not provided .
7. Organic Electronic Based Applications
- Application Summary: 2-Bromo-9,9-dimethylfluorene, a derivative of 9,9-Dimethyl-9H-fluorene, can be used in organic electronic based applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The use of 2-Bromo-9,9-dimethylfluorene in organic electronic based applications has been successful, but specific quantitative results are not provided .
8. Precursor to Organic Semiconducting Polymers
- Application Summary: 2,7-Dibromo-9,9-dimethyl-9H-fluorene, a derivative of 9,9-Dimethyl-9H-fluorene, is a precursor to a number of organic semiconducting polymers .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The use of 2,7-Dibromo-9,9-dimethyl-9H-fluorene in the synthesis of organic semiconducting polymers has been successful, but specific quantitative results are not provided .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNDEHZACHHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196597 | |
| Record name | 9H-Fluorene, 9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-9H-fluorene | |
CAS RN |
4569-45-3 | |
| Record name | 9H-Fluorene, 9,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene, 9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

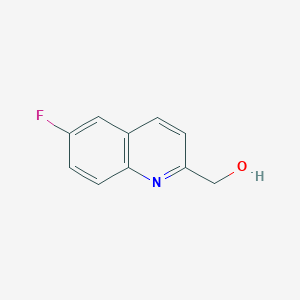
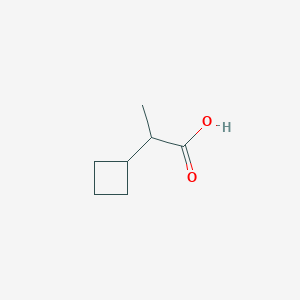
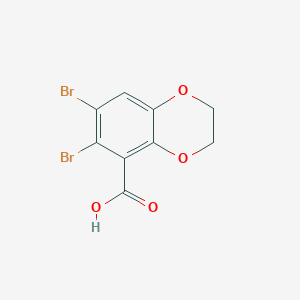
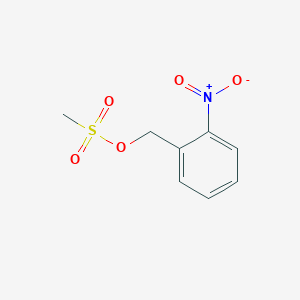
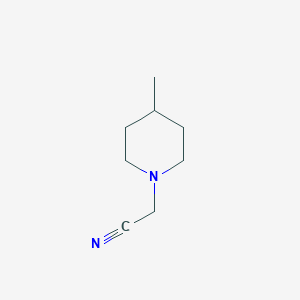
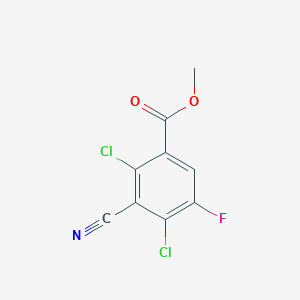
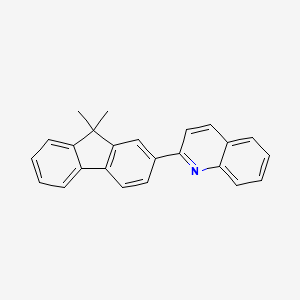
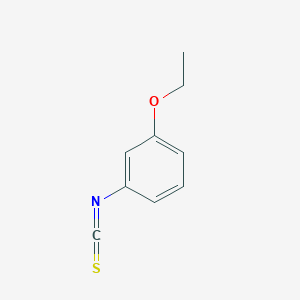
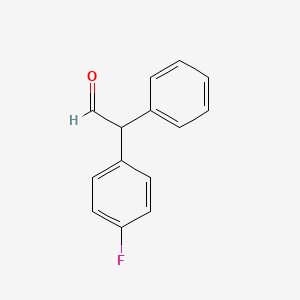
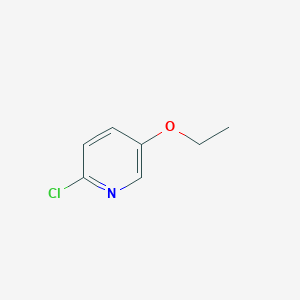
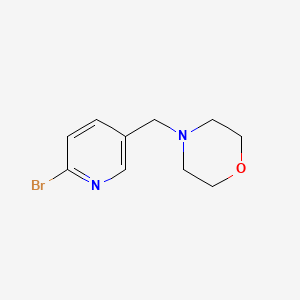
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)
